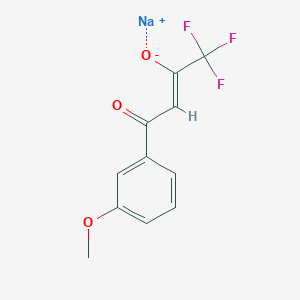
sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a butenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde (such as 4-hydroxy-3-methoxybenzaldehyde) reacts with a malonic acid derivative in the presence of a base to form the desired product . The reaction conditions often include the use of a solvent like ethanol and a catalyst such as piperidine to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s trifluoromethyl group and methoxyphenyl moiety contribute to its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain heterocyclic rings and exhibit diverse biological activities.
Triazoles: Known for their neuroprotective and anti-inflammatory properties.
Oxadiazoles: These compounds have applications in medicinal chemistry and materials science.
Uniqueness
Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its potential biological activity.
Properties
Molecular Formula |
C11H8F3NaO3 |
|---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
sodium;(Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C11H9F3O3.Na/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1/b10-6-; |
InChI Key |
XNCWFTTWQFLVMS-OTUCAILMSA-M |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12306416.png)
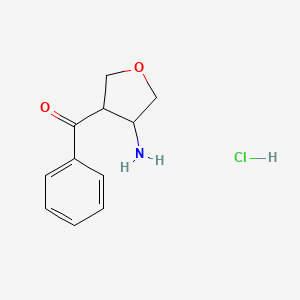
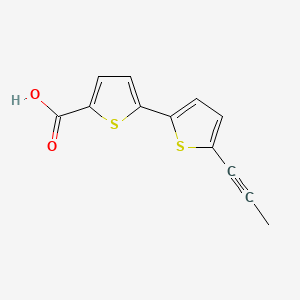
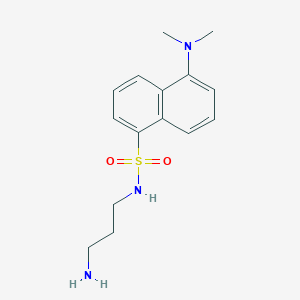
![[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12306461.png)

![tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B12306469.png)


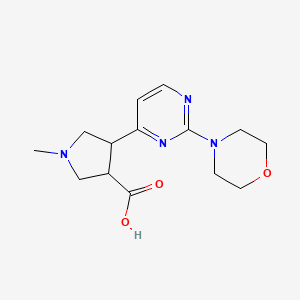
![(R)-N-((S)-1-(3',5'-Di-tert-butyl-4'-methoxy-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12306501.png)
-(2-oxobenzylidene)ruthenium(II) chloride LatMet](/img/structure/B12306502.png)

![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12306510.png)
